molecular formula C12H14ClN3O2 B14379236 N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide CAS No. 89645-78-3

N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B14379236
CAS No.: 89645-78-3
M. Wt: 267.71 g/mol
InChI Key: LDFOODQELBMBRQ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethyl group, and an oxoimidazolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 3-chloroaniline with a suitable imidazolidine derivative under controlled conditions. One common method involves the use of diethanolamine with m-chloroaniline . Other methods may include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide

Properties

CAS No.

89645-78-3

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

N-(3-chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C12H14ClN3O2/c1-8-7-15(2)12(18)16(8)11(17)14-10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,17)

InChI Key

LDFOODQELBMBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)N1C(=O)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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